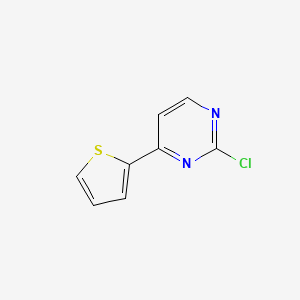
2-Chloro-4-(thiophen-2-yl)pyrimidine
Overview
Description
2-Chloro-4-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 2-position and a thiophene ring at the 4-position
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors involved in cellular signaling pathways .
Mode of Action
It’s known that pyrimidine derivatives can undergo various reactions, such as cobalt-catalyzed cross-coupling with aryl halides . These reactions can lead to the formation of complex structures that can interact with biological targets in unique ways .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities . These activities suggest that the compound may interact with multiple biochemical pathways.
Pharmacokinetics
Its physical properties such as a boiling point of 37078ºC at 760 mmHg and a molecular weight of 196.66 can influence its pharmacokinetic profile. These properties can affect the compound’s solubility, absorption rate, distribution within the body, metabolism, and excretion rate, thereby influencing its bioavailability.
Result of Action
It’s known that pyrimidine derivatives can exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-(thiophen-2-yl)pyrimidine. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity . Additionally, the compound’s interaction with biological targets can be influenced by the physiological environment, including the presence of other molecules, pH, and temperature .
Biochemical Analysis
Biochemical Properties
It is known that pyrimidine derivatives, which include 2-Chloro-4-(thiophen-2-yl)pyrimidine, have a wide range of biological activities such as anticancer, antibacterial, anti-inflammatory, antiviral, antitubercular, antihypertensive, and anticonvulsant activities .
Cellular Effects
Pyrimidine derivatives have been shown to have a variety of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that 2-Chloropyrimidine, a related compound, undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .
Temporal Effects in Laboratory Settings
It is known that the compound has a melting point of 124-128 degrees Celsius .
Metabolic Pathways
Pyrimidine derivatives are known to be involved in a variety of metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(thiophen-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with thiophene derivatives under specific conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which employs palladium catalysts and boron reagents to facilitate the coupling of the pyrimidine and thiophene rings . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The process is optimized for yield and purity, often incorporating advanced purification methods such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(thiophen-2-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can modify the pyrimidine ring.
Cross-Coupling Reactions: Besides the Suzuki-Miyaura reaction, other cross-coupling reactions like the Heck or Sonogashira reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Reagents: Palladium catalysts, boron reagents, potassium carbonate, amines, thiols.
Conditions: Solvents like DMF or toluene, temperatures ranging from room temperature to reflux conditions, inert atmosphere (e.g., nitrogen or argon).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 2-substituted pyrimidines, while oxidation of the thiophene ring can produce sulfoxides or sulfones .
Scientific Research Applications
2-Chloro-4-(thiophen-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Biological Studies: Researchers utilize this compound to study its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the thiophene ring, making it less versatile in certain applications.
4-Chloro-2-(methylthio)pyrimidine: Contains a methylthio group instead of a thiophene ring, which alters its chemical reactivity and biological activity.
2-Chloro-4-(trifluoromethyl)pyrimidine:
Uniqueness
2-Chloro-4-(thiophen-2-yl)pyrimidine is unique due to the presence of both a chlorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features make it a valuable compound for various synthetic and research applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
IUPAC Name |
2-chloro-4-thiophen-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2S/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDHCBGOLGIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556152 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83726-75-4 | |
| Record name | 2-Chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40556152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(thiophen-2-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
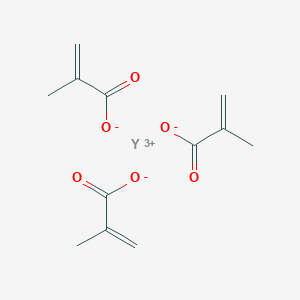
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![2,12-Diformyl-dibenzo[c,h]acridine](/img/structure/B1610923.png)

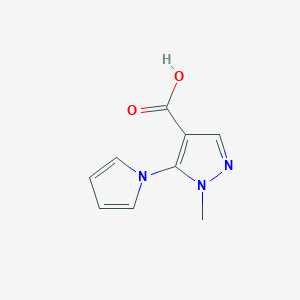
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
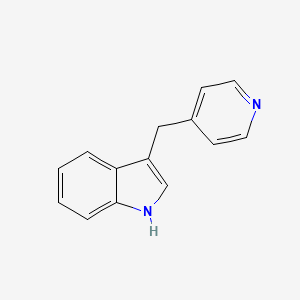

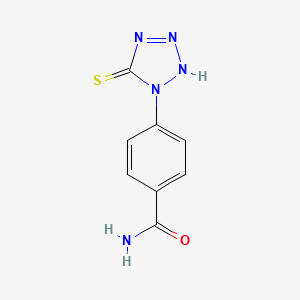

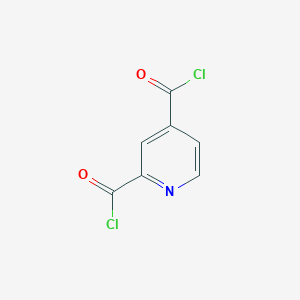

![Ethyl 2,4,5,6-tetrahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1610937.png)

